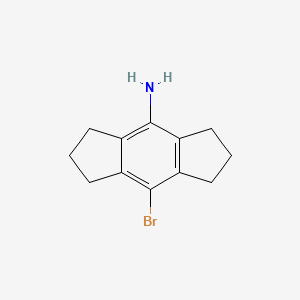
4-bromo-2-chloro-5-iodo-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-5-iodo-1,3-thiazole is a heterocyclic aromatic compound containing a sulfur atom, three halogen atoms and an aliphatic side chain. It is a versatile synthetic reagent used in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. This compound has been extensively studied due to its potential applications in medicinal chemistry, as well as its potential as a building block in the synthesis of more complex molecules.
Scientific Research Applications
4-Bromo-2-chloro-5-iodo-1,3-thiazole has been extensively studied in the fields of medicinal chemistry and synthetic organic chemistry. In medicinal chemistry, it has been used as a building block for the synthesis of a wide range of pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of biologically active compounds, including anti-cancer agents and anti-inflammatory agents. In synthetic organic chemistry, it has been used as a reagent for the synthesis of a wide range of organic compounds, including heterocyclic compounds, polymers, and catalysts.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-5-iodo-1,3-thiazole is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with a Lewis base, such as an amine or a carboxylic acid. This complex is then able to react with a variety of substrates, including nucleophiles and electrophiles. Additionally, the compound has been reported to exhibit a variety of other reactions, including cycloaddition reactions and Diels-Alder reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-chloro-5-iodo-1,3-thiazole are not fully understood. However, the compound has been reported to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant activities. Additionally, the compound has been reported to exhibit a variety of other activities, including antiviral, antifungal, and antiparasitic activities.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-2-chloro-5-iodo-1,3-thiazole in laboratory experiments include its availability, its low cost, and its versatile reactivity. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of using 4-bromo-2-chloro-5-iodo-1,3-thiazole in laboratory experiments is its toxicity. The compound is classified as a hazardous substance and should be handled with caution.
Future Directions
Given its versatility, 4-bromo-2-chloro-5-iodo-1,3-thiazole has the potential to be used in a variety of applications. Potential future directions for research include the development of new synthetic methods for the synthesis of the compound, the development of new pharmaceuticals and agrochemicals based on the compound, and the development of new catalysts and polymers based on the compound. Additionally, further research into the biological activities of the compound is needed in order to fully understand its potential therapeutic applications.
Synthesis Methods
4-Bromo-2-chloro-5-iodo-1,3-thiazole can be synthesized through a variety of methods, including the reaction of a thiazole with bromine and chlorine, followed by a reaction with iodine. This method has been reported to yield the desired compound in good to excellent yields. Additionally, 4-bromo-2-chloro-5-iodo-1,3-thiazole can be synthesized through the reaction of a thiazole with bromine, chlorine, and iodine, followed by a reaction with a base. This method has been reported to yield the desired compound in good to excellent yields.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-chloro-5-iodo-1,3-thiazole involves the introduction of bromine, chlorine, and iodine onto a thiazole ring.", "Starting Materials": [ "Thiazole", "Bromine", "Chlorine", "Iodine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) iodide", "Sodium thiosulfate", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Thiazole is reacted with sodium hydroxide and bromine to form 4-bromo-1,3-thiazole.", "4-bromo-1,3-thiazole is reacted with chlorine to form 4-bromo-2-chloro-1,3-thiazole.", "4-bromo-2-chloro-1,3-thiazole is reacted with sodium nitrite and hydrochloric acid to form the diazonium salt.", "The diazonium salt is then reacted with copper(I) iodide to form the corresponding iodide.", "The resulting iodide is then reacted with sodium thiosulfate to remove any excess iodine.", "Finally, the product is purified by washing with sodium bicarbonate and ethanol to obtain 4-bromo-2-chloro-5-iodo-1,3-thiazole." ] } | |
CAS RN |
1005346-26-8 |
Molecular Formula |
C3BrClINS |
Molecular Weight |
324.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




